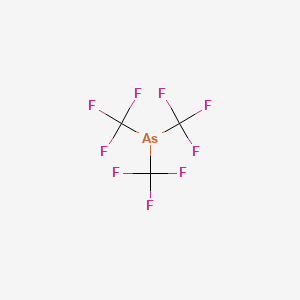
Arsine, tris(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine, tris(trifluoromethyl)-, also known as tris(trifluoromethyl)arsine, is a chemical compound with the formula C₃AsF₉. It is characterized by the presence of three trifluoromethyl groups attached to an arsenic atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris(trifluoromethyl)arsine typically involves the reaction of trifluoromethylating agents with arsenic compounds. One common method is the reaction of arsenic trichloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of tris(trifluoromethyl)arsine may involve similar synthetic routes but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tris(trifluoromethyl)arsine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic pentafluoride and other oxidation products.
Substitution: It can participate in substitution reactions where the trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen, ozone, and halogens.
Substitution Reagents: Reagents such as halides and organometallic compounds are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields arsenic pentafluoride, while substitution reactions can produce a variety of organoarsenic compounds .
Aplicaciones Científicas De Investigación
Tris(trifluoromethyl)arsine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology and Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of tris(trifluoromethyl)arsine involves its interaction with molecular targets through its trifluoromethyl groups. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Arsine (AsH₃): A simpler arsenic hydride with different chemical properties and applications.
Triphenylarsine (As(C₆H₅)₃): An organoarsenic compound with phenyl groups instead of trifluoromethyl groups.
Trifluoromethyl Compounds: Other compounds containing the trifluoromethyl group, such as trifluoromethyl benzene
Uniqueness: Tris(trifluoromethyl)arsine is unique due to the presence of three highly electronegative trifluoromethyl groups, which impart distinct chemical reactivity and stability compared to other organoarsenic compounds. This makes it particularly valuable in specialized applications where these properties are advantageous .
Propiedades
Número CAS |
432-02-0 |
|---|---|
Fórmula molecular |
C3AsF9 |
Peso molecular |
281.94 g/mol |
Nombre IUPAC |
tris(trifluoromethyl)arsane |
InChI |
InChI=1S/C3AsF9/c5-1(6,7)4(2(8,9)10)3(11,12)13 |
Clave InChI |
VFVFCTMWNMGBFD-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)[As](C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


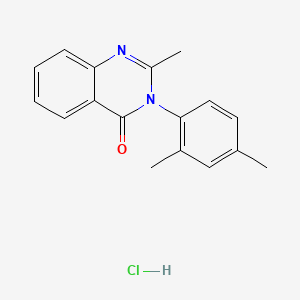
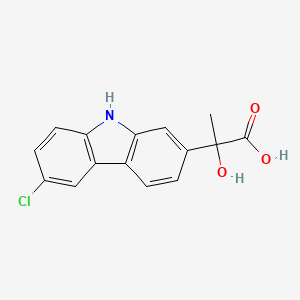
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
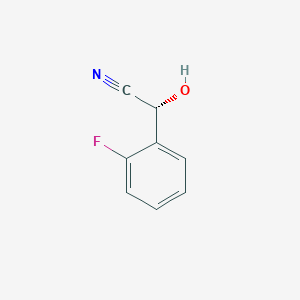
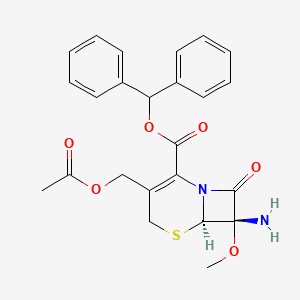
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)
![3-(2'-Fluoro[1,1'-biphenyl]-4-yl)butanoic acid](/img/structure/B13421025.png)

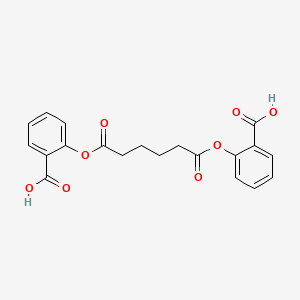
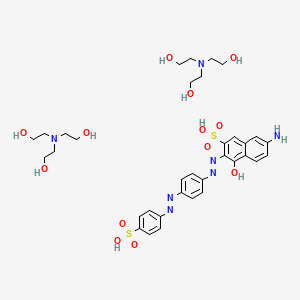


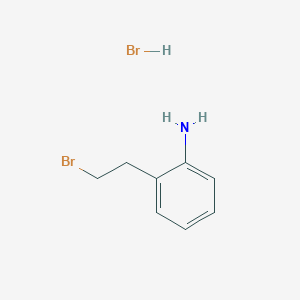
![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13421058.png)
